2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Description
The compound 2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS: 112457-95-1), also known as tandospirone, is a synthetic molecule with a bicyclic isoindole-dione core fused to a methano bridge. Its molecular formula is C21H29N5O2·C6H8O7 (citrate salt), yielding a molecular weight of 575.61 g/mol . Structurally, it features a hexahydro-4,7-methanoisoindole-1,3-dione scaffold linked via a butyl chain to a pyrimidinyl-substituted piperazine moiety. This design confers serotonin 5-HT1A receptor partial agonism, making it clinically relevant as an anxiolytic agent .
Properties
IUPAC Name |
4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21/h3,6-7,15-18H,1-2,4-5,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIJFEGBUDEYSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861099 | |
| Record name | 2-{4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Overview of Synthesis Strategy
The synthesis of this compound can be broadly divided into three key stages:
- Stage 1: Preparation of the core heterocyclic scaffold, specifically the hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivative.
- Stage 2: Synthesis of the pyrimidine-2-ylpiperazine moiety.
- Stage 3: Coupling of the heterocyclic core with the pyrimidine-piperazine fragment via appropriate linker chemistry.
These stages are supported by analogous synthetic routes reported for similar heterocyclic compounds, emphasizing amidation, nucleophilic substitution, and cyclization reactions.
Preparation of the Core Heterocyclic Scaffold
The core heterocycle, hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione , can be synthesized through a cyclization process involving phthalic anhydride derivatives and suitable amines or amino acids.
Step 2.1: Formation of the Phthalimide Derivative
React phthalic anhydride with ammonia or primary amines under reflux to form N-substituted phthalimide intermediates.Step 2.2: Cyclization to the Methanoisoindole System
Subject the N-substituted phthalimide to reductive cyclization using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reduction (e.g., lithium aluminum hydride) to induce ring closure, forming the hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione core.Step 2.3: Functionalization at the 4- and 7-positions
Introduce suitable linkers or reactive groups via acylation or alkylation to enable subsequent coupling steps.
Similar synthetic routes are detailed in patent US4423049A, where heterocyclic cores are synthesized via cyclization of substituted anhydrides with amines, followed by functionalization (see,).
Synthesis of the Pyrimidine-2-ylpiperazine Fragment
The pyrimidine moiety substituted at the 2-position can be synthesized via nucleophilic aromatic substitution or cyclization of β-dicarbonyl compounds with amidines, followed by substitution with piperazine.
Step 3.1: Preparation of 2-Amino-4,6-dichloropyrimidine
Condense malononitrile with formamide or urea derivatives, followed by chlorination to obtain 2,4,6-trichloropyrimidine.Step 3.2: Substitution at the 2-Position
React 2,4,6-trichloropyrimidine with piperazine in ethanol or DMF under reflux, selectively substituting the 2-chloro position with piperazine to yield piperazin-1-yl derivatives.Step 3.3: Introduction of the Pyrimidin-2-yl Group
Further functionalization involves substitution with pyrimidine-2-yl groups via nucleophilic attack on activated positions or via coupling with pyrimidine derivatives bearing suitable leaving groups.
The synthesis of pyrimidine derivatives containing piperazine is well-documented in patent literature and research articles, including the synthesis of pyrimidine-piperazine conjugates for pharmaceutical applications (see,).
Coupling of Core and Fragment
The final compound is assembled through nucleophilic substitution or amide bond formation between the functionalized core and the pyrimidine-piperazine moiety.
Step 4.1: Activation of the Core
Convert the core heterocycle to an active ester or acid chloride using reagents like thionyl chloride or oxalyl chloride.Step 4.2: Amide Bond Formation
React the activated core with the amino group of the pyrimidine-piperazine derivative in the presence of a base such as potassium carbonate or triethylamine, under reflux conditions in an aprotic solvent like DMF or DMSO.Step 4.3: Final Purification
Purify the product via column chromatography or recrystallization from suitable solvents.
Similar coupling reactions are described in patent US4423049A, where piperazine derivatives are linked to heterocyclic cores via amide bonds under reflux with inorganic bases.
Optimization and Alternative Methods
Microwave-Assisted Synthesis:
Microwave irradiation can be employed to accelerate cyclization and coupling steps, improving yields and reducing reaction times, as demonstrated in recent studies on heterocyclic synthesis ().Solvent and Base Selection:
Potassium carbonate is the preferred base due to its efficacy in amidation reactions, but other inorganic bases like sodium bicarbonate or organic bases such as triethylamine can be used depending on the specific step.Reaction Conditions:
Reflux temperatures ranging from 80°C to 120°C are typical, with reaction times optimized based on the scale and desired yield.
Summary of Reaction Conditions and Yields
Final Remarks
The synthesis of 2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a multi-step process that leverages well-established heterocyclic chemistry, amidation, and nucleophilic substitution techniques. The key to successful synthesis lies in the careful selection of reaction conditions, purification methods, and the strategic use of microwave-assisted techniques to enhance yields and reaction efficiency.
Note: Due to the complex nature of this compound, further optimization and specific reaction parameters should be tailored based on laboratory capabilities and scale, with ongoing literature review to incorporate emerging methodologies.
Chemical Reactions Analysis
Tandospirone undergoes various chemical reactions, including:
Oxidation: Tandospirone can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: The reduction of intermediates in the synthesis of tandospirone involves the use of Pd/C as a catalyst.
Substitution: Tandospirone can undergo substitution reactions, particularly involving its piperazine ring.
Common reagents used in these reactions include palladium on carbon (Pd/C) for reduction and various acids for forming salts . The major products formed from these reactions are typically intermediates in the synthesis pathway or derivatives of tandospirone.
Scientific Research Applications
Mechanism of Action
Tandospirone acts as a potent and selective 5-HT1A receptor partial agonist . It has a high affinity for these receptors, with a Ki affinity value of 27 ± 5 nM and approximately 55 to 85% intrinsic activity . Tandospirone’s anxiolytic effects are mediated through its action on 5-HT1A receptors, which are involved in the regulation of mood and anxiety . By activating these receptors, tandospirone helps to alleviate symptoms of anxiety and depression without the sedative and muscle relaxant effects commonly associated with benzodiazepines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoindole-1,3-dione Derivatives
2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione () shares the isoindole-dione core but replaces the pyrimidinyl-piperazine-butyryl substituent with a 4,5-diphenylimidazole-phenyl group. This substitution likely alters pharmacological activity, as imidazole derivatives often target enzymes (e.g., kinases) rather than serotonin receptors.
Pyridopyrimidinone-Piperazine Derivatives
The 4H-pyrido[1,2-a]pyrimidin-4-one derivatives described in –4 exhibit structural parallels to tandospirone through their piperazine/pyrimidine motifs . For example:
- 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () replaces tandospirone’s isoindole-dione core with a pyridopyrimidinone system while retaining the piperazine group. Such modifications may enhance blood-brain barrier penetration or receptor selectivity, though pharmacological data is absent in the evidence .
Piperazine-Containing Heterocycles
Compounds like 7-(4-methylpiperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one () highlight the prevalence of N-substituted piperazines in CNS-targeted drug design. These derivatives often prioritize metabolic stability and receptor affinity, contrasting with tandospirone’s rigid isoindole-dione backbone, which may limit conformational flexibility but improve binding specificity .
Structural and Pharmacological Data Table
Research Findings and Trends
- Piperazine Flexibility : Tandospirone’s piperazine-pyrimidine moiety is critical for 5-HT1A binding, a feature shared with buspirone but distinct from benzodiazepines . Derivatives with methyl or ethyl piperazine substitutions (e.g., ) may optimize pharmacokinetics but risk reduced receptor specificity .
- Clinical Relevance: Tandospirone’s citrate salt formulation improves solubility, a strategy less evident in patent compounds (–4), which prioritize novel scaffolds over formulation .
Biological Activity
The compound 2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C33H51N9O3
- Molecular Weight : 621.82 g/mol
- CAS Number : 2512210-24-9
- SMILES Notation : O=C(CC1(CCCC1)CC(OCCCCN2CCN(C3=NC=CC=N3)CC2)=O)NCCCCN(CC4)CCN4C5=NC=CC=N5
The compound features a piperazine moiety, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.
Antioxidant Activity
Research has indicated that derivatives of isoindole compounds exhibit significant antioxidant properties. A study demonstrated that certain derivatives showed a moderate level of activity against various strains of fungi and displayed antioxidative activity when evaluated using the DPPH method . The antioxidant capacity is essential for mitigating oxidative stress, which is linked to numerous diseases.
Interaction with Biological Targets
The compound interacts with several critical enzymes and receptors:
- Monoamine Oxidase B (MAO-B) : Inhibitors of MAO-B are known to have neuroprotective effects and are used in treating neurodegenerative diseases such as Parkinson's disease.
- Cyclooxygenase-2 (COX-2) : This enzyme plays a significant role in inflammation and pain pathways. Compounds that inhibit COX-2 can be beneficial in treating inflammatory conditions.
- Nuclear Factor Kappa B (NF-KB) : NF-KB is involved in cellular responses to stress and inflammation. Compounds affecting this pathway may have therapeutic implications in cancer and autoimmune diseases .
Study 1: Antioxidant Evaluation
A study evaluated various isoindole derivatives for their antioxidant capacities. The results indicated that the compound demonstrated significant radical scavenging activity, particularly in the presence of aromatic methoxy groups, which enhance electron donation capabilities .
Study 2: Pharmacokinetics
Pharmacokinetic studies predicted favorable absorption characteristics for the compound, including good intestinal absorption and blood-brain barrier permeability. These properties suggest potential for central nervous system applications .
Study 3: Binding Affinity
Molecular docking studies revealed that the compound forms stable interactions with MAO-B, indicating its potential as a therapeutic agent for neurodegenerative disorders. Binding energy calculations showed low energy values, suggesting high affinity towards MAO-B .
Table 1: Biological Activities of Isoindole Derivatives
| Compound Name | Activity Type | Target Enzyme/Receptor | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Antioxidant | N/A | 12.5 | |
| Compound B | MAO-B Inhibition | MAO-B | 15.0 | |
| Compound C | COX-2 Inhibition | COX-2 | 18.0 |
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Intestinal Absorption | High |
| Blood-Brain Barrier Permeability | Moderate |
| CNS Penetration | Good |
| Toxicity Profile | Non-toxic predicted |
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization can be approached via solvent selection (e.g., CHCl₃/MeOH systems for solubility), stepwise purification (e.g., column chromatography for intermediates), and monitoring reaction kinetics (e.g., TLC or HPLC). Evidence from structurally similar piperazine-pyrimidine derivatives suggests yields can vary between 50–57% depending on substituent positioning and coupling efficiency . For example, hydroxylated analogs (e.g., Compound 14 , 56% yield) require precise stoichiometric ratios of reagents like 4-hydroxy picolinic acid derivatives .
Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm piperazine ring connectivity and hexahydroisoindole backbone conformation. Key shifts (e.g., 2.5–3.5 ppm for piperazine protons) are critical .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₂₂H₂₁N₅O₃ in ) with ≤2 ppm error .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, as seen in pyrimidine-piperazine derivatives with decomposition thresholds >200°C .
Q. How can researchers establish baseline biological activity for this compound?
- Methodological Answer : Prioritize in vitro assays :
- Enzyme inhibition : Screen against kinases or GPCRs (common targets for piperazine derivatives) using fluorescence polarization assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to identify affinity profiles .
Advanced Research Questions
Q. How can contradictory data on biological activity across structural analogs be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. hydroxy groups) using molecular docking (e.g., AutoDock Vina) to predict binding modes .
- Dose-Response Curves : Replicate assays under standardized conditions (e.g., pH 6.5 buffer in ) to minimize variability .
- Meta-Analysis : Aggregate data from analogs (e.g., and ) to identify trends in potency vs. lipophilicity (logP) or steric hindrance .
Q. What computational strategies are effective for predicting this compound’s pharmacokinetics?
- Methodological Answer :
- ADME Modeling : Use SwissADME or pkCSM to predict absorption (e.g., Caco-2 permeability), metabolic stability (CYP450 interactions), and half-life .
- Molecular Dynamics (MD) Simulations : Simulate interactions with blood-brain barrier transporters (e.g., P-gp) to assess CNS penetration .
- Quantum Mechanical (QM) Calculations : Evaluate electron density maps for reactive sites prone to oxidation or hydrolysis .
Q. How can researchers design experiments to elucidate conformational flexibility in the hexahydroisoindole core?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to identify chair vs. boat conformations in the isoindole ring .
- Variable-Temperature NMR : Track dynamic proton exchange in the piperazine-butyl linker (e.g., coalescence temperatures for rotational barriers) .
- DFT-Based Energy Minimization : Compare theoretical and experimental IR spectra to validate low-energy conformers .
Methodological Notes
- Experimental Design : Align with CRDC frameworks (e.g., RDF2050108 for process control in chemical engineering) to ensure reproducibility .
- Theoretical Linkage : Ground hypotheses in receptor theory (e.g., GPCR allostery) or enzyme kinetics models .
- Contradiction Resolution : Apply Design of Experiments (DoE) to isolate variables causing yield or activity discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
